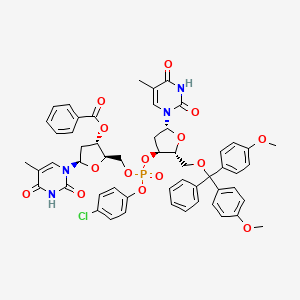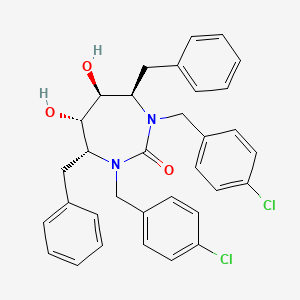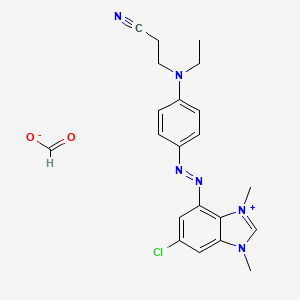
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El formato de 6-Cloro-4-((4-((2-cianoetil)etilamino)fenil)azo)-1,3-dimetil-1H-bencimidazolio es un compuesto orgánico complejo conocido por su estructura química y propiedades únicas. Se utiliza a menudo en diversas aplicaciones de investigación científica debido a su estabilidad y reactividad.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis del formato de 6-Cloro-4-((4-((2-cianoetil)etilamino)fenil)azo)-1,3-dimetil-1H-bencimidazolio implica múltiples pasos. El proceso generalmente comienza con la preparación del núcleo de benzimidazol, seguido de la introducción del grupo azo y el grupo cianoetil. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores específicos para garantizar que se obtenga el producto deseado.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se amplía utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso implica la monitorización y el ajuste continuos de parámetros como la temperatura, la presión y el pH para garantizar una calidad constante.
Análisis De Reacciones Químicas
Tipos de reacciones
El formato de 6-Cloro-4-((4-((2-cianoetil)etilamino)fenil)azo)-1,3-dimetil-1H-bencimidazolio experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio.
Reducción: El compuesto se puede reducir utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, etanol como disolvente.
Sustitución: Nucleófilos como la azida de sodio, electrófilos como los haluros de alquilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir un derivado de benzimidazol con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir un compuesto más saturado.
Aplicaciones Científicas De Investigación
El formato de 6-Cloro-4-((4-((2-cianoetil)etilamino)fenil)azo)-1,3-dimetil-1H-bencimidazolio se utiliza en varios campos de investigación científica, que incluyen:
Química: Como reactivo en síntesis orgánica y como estándar en química analítica.
Biología: En estudios que implican interacciones enzimáticas y unión de proteínas.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del formato de 6-Cloro-4-((4-((2-cianoetil)etilamino)fenil)azo)-1,3-dimetil-1H-bencimidazolio implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- Formato de 6-Cloro-4-((4-((2-cianoetil)etilamino)fenil)azo)-1,3-dimetil-1H-benzotriazolio
- Cloruro de 6-Cloro-4-((4-((2-cianoetil)etilamino)fenil)azo)-1,3-dimetil-1H-benzotriazolio
Singularidad
En comparación con compuestos similares, el formato de 6-Cloro-4-((4-((2-cianoetil)etilamino)fenil)azo)-1,3-dimetil-1H-bencimidazolio exhibe propiedades únicas como mayor estabilidad y patrones de reactividad específicos. Estas características lo hacen particularmente valioso en ciertas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
96446-16-1 |
|---|---|
Fórmula molecular |
C21H23ClN6O2 |
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
3-[4-[(6-chloro-1,3-dimethylbenzimidazol-3-ium-4-yl)diazenyl]-N-ethylanilino]propanenitrile;formate |
InChI |
InChI=1S/C20H22ClN6.CH2O2/c1-4-27(11-5-10-22)17-8-6-16(7-9-17)23-24-18-12-15(21)13-19-20(18)26(3)14-25(19)2;2-1-3/h6-9,12-14H,4-5,11H2,1-3H3;1H,(H,2,3)/q+1;/p-1 |
Clave InChI |
BMWBTWYIXUNKQS-UHFFFAOYSA-M |
SMILES canónico |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C3C(=CC(=C2)Cl)N(C=[N+]3C)C.C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


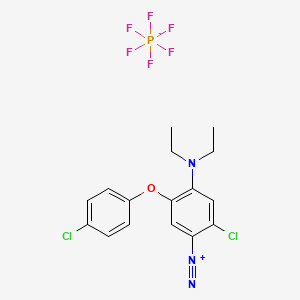
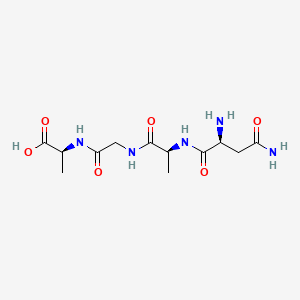
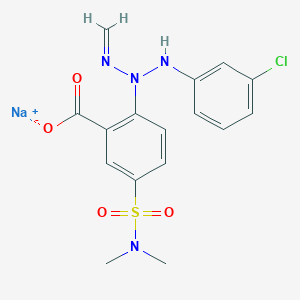
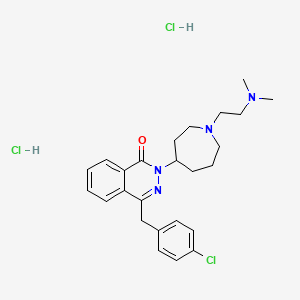

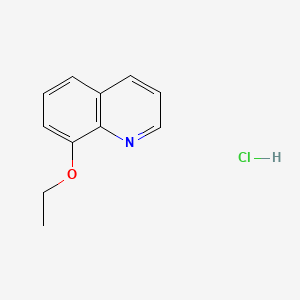
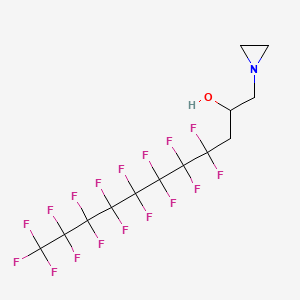
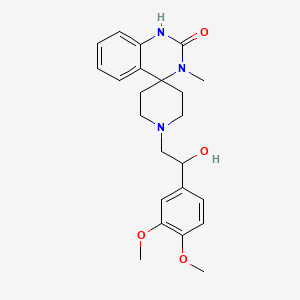
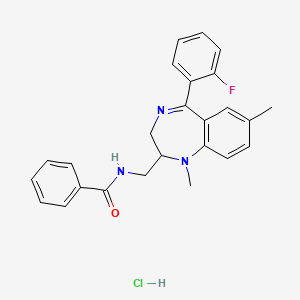

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
